3-Hydroxy-3-ethylglutaric acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52939-72-7 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-ethyl-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-7(12,3-5(8)9)4-6(10)11/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
AOKDDUPYCZEHIM-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)O)(CC(=O)O)O |
Canonical SMILES |
CCC(CC(=O)O)(CC(=O)O)O |
Other CAS No. |
52939-72-7 |
Synonyms |
3-hydroxy-3-ethylglutaric acid |
Origin of Product |
United States |
Metabolic Pathways and Biosynthesis of 3 Hydroxy 3 Ethylglutaric Acid
Elucidation of Precursor Substrates and Initial Steps in its Formation
The emergence of 3-hydroxy-3-ethylglutaric acid in biological systems is primarily associated with conditions that lead to an accumulation of propionyl-CoA. This has guided investigations into its precise origins and the biochemical reactions that govern its formation.
Investigations into Propionyl-CoA Pathway Interactions Leading to this compound Formation
The primary precursor for the biosynthesis of this compound is propionyl-CoA. In healthy individuals, propionyl-CoA is efficiently converted to methylmalonyl-CoA and subsequently succinyl-CoA, which then enters the citric acid cycle. However, in certain inborn errors of metabolism, such as propionic acidemia, the enzyme responsible for this conversion, propionyl-CoA carboxylase, is deficient. cimap.res.in This deficiency leads to a significant accumulation of propionyl-CoA in the mitochondria.
Under these conditions of high propionyl-CoA concentrations, alternative metabolic pathways are activated to handle the excess substrate. One such pathway involves the condensation of propionyl-CoA with other acyl-CoA molecules, leading to the formation of larger, more complex organic acids. Gas chromatographic mass spectrometric analysis of urine from patients with propionyl-CoA carboxylase deficiency has identified the presence of this compound, providing strong evidence for its origin from the propionyl-CoA pool. nih.gov
Proposed Role of 3-Hydroxy-3-ethylglutaryl-CoA as a Key Intermediate in its Biosynthesis
The formation of this compound is not a direct conversion from propionyl-CoA. Instead, it is proposed to proceed through a key intermediate, 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA) . nih.gov This hypothesis is based on the well-established principles of fatty acid and ketone body metabolism, where acyl-CoA thioesters are the activated forms of carboxylic acids used in enzymatic reactions.
The proposed biosynthetic route involves the condensation of one molecule of propionyl-CoA with one molecule of acetyl-CoA. This reaction would be catalyzed by a synthase enzyme, resulting in the formation of HEG-CoA. Subsequent hydrolysis of the thioester bond of HEG-CoA by a lyase or hydrolase would then yield the free acid, this compound. This stepwise process, involving a CoA-activated intermediate, is a common motif in cellular metabolism, allowing for the controlled and energetically favorable synthesis of complex molecules.
Mechanistic Studies of Conversion Pathways Analogous to Ketone Body Formation
The proposed pathway for the formation of this compound bears a striking resemblance to the initial steps of ketogenesis, the process by which ketone bodies are produced from acetyl-CoA. In ketogenesis, two molecules of acetyl-CoA are first condensed to form acetoacetyl-CoA, which is then further condensed with another molecule of acetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate (B1235776) and acetyl-CoA. genome.jp
It is suggested that the formation of this compound follows a similar mechanistic logic, with propionyl-CoA taking the place of one of the acetyl-CoA molecules. nih.gov This "spillover" activity is likely catalyzed by the same or a similar set of enzymes that are involved in ketogenesis, which exhibit a degree of substrate promiscuity, especially when their primary substrates are present in unusually high concentrations. The accumulation of propionyl-CoA in propionic acidemia would therefore drive the formation of HEG-CoA through the action of an HMG-CoA synthase-like enzyme.
Enzymology of this compound Formation and Transformation
While the precise enzymes responsible for the synthesis of this compound have not been definitively isolated and characterized, significant insights can be drawn from the well-studied enzymes of the analogous HMG-CoA pathway. These enzymes serve as the primary candidates for catalyzing the formation of HEG-CoA and its subsequent transformation.
Biochemical Characterization of Candidate Enzyme Systems Catalyzing its Synthesis
The key enzyme likely responsible for the synthesis of 3-hydroxy-3-ethylglutaryl-CoA is a synthase, analogous to 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase; EC 2.3.3.10) . expasy.orgnih.gov In ketogenesis, mitochondrial HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. nih.gov It is highly probable that in the presence of high concentrations of propionyl-CoA, this enzyme can utilize it as a substrate in place of acetyl-CoA, leading to the formation of HEG-CoA.
HMG-CoA synthase has been extensively studied, particularly the isoforms found in the cytoplasm (involved in cholesterol synthesis) and mitochondria (involved in ketogenesis). nih.gov The mitochondrial enzyme, which would be the relevant isoform for HEG formation due to the mitochondrial localization of propionyl-CoA metabolism, typically exists as a homodimer. cimap.res.in The catalytic mechanism involves a covalent acetyl-enzyme intermediate. nih.govqmul.ac.uk
The subsequent conversion of HEG-CoA to this compound would likely be catalyzed by a lyase, similar to 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase; EC 4.1.3.4) . This enzyme cleaves HMG-CoA to acetyl-CoA and acetoacetate. genome.jp It is plausible that this lyase could also act on HEG-CoA, although the specific products of this reaction have not been fully elucidated in vivo. Alternatively, a non-specific thioesterase could hydrolyze HEG-CoA to release the free acid.
Analysis of Co-factor Dependencies and Reaction Kinetics in Associated Enzymatic Reactions
The enzymatic reactions involved in the proposed pathway for this compound formation have specific cofactor requirements and kinetic properties that can be inferred from their well-studied analogues.
HMG-CoA synthase , the candidate enzyme for HEG-CoA synthesis, does not have a direct requirement for a metal ion cofactor for its catalytic activity. cimap.res.in The reaction it catalyzes is a condensation reaction, and its activity is primarily dependent on the availability of its acyl-CoA substrates.
On the other hand, HMG-CoA lyase , the potential enzyme for HEG-CoA cleavage, is known to be a divalent metal ion-dependent enzyme . genome.jp Magnesium (Mg²⁺) and manganese (Mn²⁺) ions are known to be effective cofactors for this enzyme.
The reaction kinetics of these enzymes have been characterized for their primary substrates. For HMG-CoA synthase, the Michaelis constant (Km) for acetyl-CoA has been reported in the micromolar range, indicating a high affinity for this substrate. The Vmax, or maximum reaction velocity, has also been determined for various isoforms of the enzyme. cimap.res.in
Below are interactive data tables summarizing the kinetic properties and cofactor requirements of the candidate enzymes based on studies of their primary functions.
Table 1: Biochemical Properties of Candidate Enzyme Systems
| Enzyme | EC Number | Quaternary Structure | Cellular Localization | Catalytic Mechanism |
| HMG-CoA Synthase (candidate for HEG-CoA synthesis) | 2.3.3.10 | Homodimer | Mitochondria, Cytosol | Condensation via covalent acetyl-enzyme intermediate |
| HMG-CoA Lyase (candidate for HEG-CoA transformation) | 4.1.3.4 | Dimer | Mitochondria, Peroxisomes | Cleavage reaction |
Table 2: Co-factor Dependencies and Reaction Kinetics of Candidate Enzymes
| Enzyme | Cofactor Requirement | Substrate | Km (µM) | Vmax |
| HMG-CoA Synthase | None | Acetyl-CoA | ~43 | 0.47 µmol·mg⁻¹·min⁻¹ |
| Acetoacetyl-CoA | - | - | ||
| HMG-CoA Lyase | Divalent metal ions (e.g., Mg²⁺, Mn²⁺) | (S)-3-hydroxy-3-methylglutaryl-CoA | - | - |
Potential Catabolic and Degradative Pathways for 3-Hydroxy-3-methylglutaric Acid
As 3-hydroxy-3-methylglutaric acid is primarily an "off-product" of a metabolic block, the human body does not possess a dedicated catabolic pathway for its degradation. Its primary metabolic fate is excretion in the urine. However, some research into microbial metabolism offers insights into potential breakdown mechanisms.
Exploration of Metabolic Fates and Subsequent Breakdown Products
In humans, the primary metabolic fate of 3-hydroxy-3-methylglutaric acid is its removal from the body via the kidneys. However, in the context of 3-hydroxy-3-methylglutaric aciduria, the accumulation of this and other related organic acids is a hallmark of the disease. The urinary organic acid profile of affected individuals typically shows elevated concentrations of not only 3-hydroxy-3-methylglutaric acid, but also 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid. revvity.com
| Metabolite | Typical Condition of Elevation | Metabolic Origin |
|---|---|---|
| 3-Hydroxy-3-methylglutaric acid | 3-Hydroxy-3-methylglutaric aciduria | Hydrolysis of accumulated HMG-CoA |
| 3-Methylglutaconic acid | 3-Hydroxy-3-methylglutaric aciduria and other metabolic disorders | Upstream intermediate in leucine (B10760876) catabolism |
| 3-Hydroxyisovaleric acid | Disorders of leucine catabolism | Upstream intermediate in leucine catabolism |
| 3-Methylglutaric acid | 3-Hydroxy-3-methylglutaric aciduria | Likely formed from a side reaction of an upstream intermediate |
Enzymatic Mechanisms of 3-Hydroxy-3-methylglutaric Acid Catabolism
While human enzymatic pathways for the breakdown of 3-hydroxy-3-methylglutaric acid are not established, studies on soil bacteria have identified organisms capable of utilizing this compound as a sole carbon source. ebi.ac.uknih.gov Research on a bacterium from the Pseudomonadaceae family has shown that it can metabolize 3-hydroxy-3-methylglutarate. ebi.ac.uknih.gov
Cell-free extracts from these bacteria have demonstrated an enzymatic reaction that converts 3-hydroxy-3-methylglutarate back to 3-hydroxy-3-methylglutaryl-CoA. ebi.ac.uknih.gov This activation step is dependent on the presence of adenosine (B11128) triphosphate (ATP), coenzyme A (CoA), and magnesium ions (Mg2+). ebi.ac.uknih.gov Once converted to its CoA ester, it can then presumably be cleaved by an enzyme analogous to HMG-CoA lyase into smaller, usable molecules like acetate (B1210297) and acetoacetate, which can then be further metabolized through central pathways like the citric acid cycle. ebi.ac.uknih.gov
| Organism Type | Enzymatic Step | Cofactors/Requirements | Product |
|---|---|---|---|
| Pseudomonadaceae (bacterium) | Activation of 3-hydroxy-3-methylglutarate | ATP, Coenzyme A, Mg2+ | 3-Hydroxy-3-methylglutaryl-CoA |
| Pseudomonadaceae (bacterium) | Cleavage of 3-hydroxy-3-methylglutaryl-CoA | Presumed HMG-CoA lyase-like enzyme | Acetoacetate and Acetyl-CoA |
This bacterial metabolic capability highlights a potential, albeit non-human, enzymatic pathway for the catabolism of 3-hydroxy-3-methylglutaric acid.
Molecular and Cellular Research Methodologies for 3 Hydroxy 3 Ethylglutaric Acid
Advanced Analytical Techniques for Research Quantification and Identification
The precise measurement and identification of 3-hydroxy-3-ethylglutaric acid in complex biological samples are foundational to research. Mass spectrometry-based techniques are the primary tools used for this purpose.
Development and Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Research Samples
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of organic acids, including this compound, in biological fluids like urine. nih.govtohoku.ac.jp The process involves several key steps to ensure accurate and reliable results.
First, the organic acids are extracted from the acidified urine sample using organic solvents such as ethyl acetate (B1210297) and diethyl ether. tohoku.ac.jp Because this compound is not sufficiently volatile for GC analysis, a derivatization step is required. This is typically achieved by trimethylsilylation, which converts the polar carboxyl and hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) esters and ethers. tohoku.ac.jpcapes.gov.br
The derivatized sample is then injected into the gas chromatograph, where it is separated from other compounds based on its boiling point and interaction with the capillary column. tohoku.ac.jp Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, allows for definitive identification. nih.gov For quantification, specific ions characteristic of the derivatized this compound are monitored. This method, known as selected ion monitoring (SIM), provides high sensitivity and specificity. nih.gov
Table 1: Typical GC-MS Parameters for Organic Acid Analysis
| Parameter | Description | Typical Value / Type |
| Sample Preparation | Extraction and chemical modification to increase volatility. | Liquid-liquid extraction, followed by derivatization (e.g., trimethylsilylation with BSTFA). tohoku.ac.jp |
| GC Column | The stationary phase where separation occurs. | Fused silica (B1680970) capillary column (e.g., DB-5MS). |
| Injection Mode | Method of sample introduction. | Splitless mode. tohoku.ac.jp |
| Carrier Gas | Inert gas that carries the sample through the column. | Helium or Hydrogen. |
| Temperature Program | A gradient of temperatures to elute different compounds. | Initial oven temperature around 70-80°C, ramped up to ~300°C. tohoku.ac.jp |
| Ionization Mode | Method to ionize the sample molecules. | Electron Ionization (EI). |
| MS Detection | How ions are detected and analyzed. | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. nih.gov |
Utility of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Comprehensive Metabolomic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive alternative for metabolomic studies, capable of detecting a wide array of metabolites, including this compound, often without the need for derivatization. mdpi.comclinichrom.comsemanticscholar.org This technique is particularly valuable for untargeted metabolomics, which aims to capture a broad snapshot of all measurable metabolites in a sample to identify biomarkers and perturbed pathways. mdpi.comresearchgate.net
In a typical LC-MS/MS workflow, a urine or plasma sample undergoes minimal preparation, such as a "dilute and shoot" method where the sample is simply diluted with a solution before injection. clinichrom.com The sample is then separated using a liquid chromatograph, commonly with a reversed-phase column (e.g., C18). semanticscholar.org The separated compounds are subsequently ionized, usually by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov The first mass spectrometer selects the parent ion of the target molecule, which is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides exceptional specificity and is ideal for quantifying low-abundance metabolites in complex biological matrices. semanticscholar.orgnih.gov
Table 2: Representative LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Description | Typical Value / Type |
| Sample Preparation | Minimal processing before analysis. | Dilution with an acidic solution; protein precipitation for plasma. clinichrom.com |
| LC Column | The stationary phase for liquid separation. | Reversed-phase C18 column. semanticscholar.org |
| Mobile Phase | Solvents used to elute the sample. | A gradient of water with formic acid and acetonitrile (B52724) with formic acid. semanticscholar.org |
| Flow Rate | The speed at which the mobile phase moves. | 0.3-0.4 mL/min. semanticscholar.org |
| Ionization Mode | Method to create ions from the sample. | Electrospray Ionization (ESI), often in negative mode for organic acids. nih.gov |
| MS Detection | Tandem MS for high selectivity and quantification. | Triple Quadrupole (QqQ) or high-resolution instruments like TOF or Orbitrap. semanticscholar.orgnih.gov |
Isotopic Labeling Strategies for Tracing this compound Metabolic Flux
Isotopic labeling is a sophisticated research methodology used to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. While specific studies tracing the metabolic flux of this compound are not extensively documented, the principles are well-established in metabolic research. Such a strategy would involve administering a stable isotope-labeled precursor (e.g., ¹³C-labeled propionate (B1217596) or specific amino acids) to an experimental model system.
The labeled precursor would enter the relevant metabolic pathways, and its isotopic signature would be incorporated into downstream metabolites. By using mass spectrometry to analyze the mass shifts in this compound and related compounds, researchers could elucidate its formation pathway. For instance, it has been suggested that this compound may be formed via an intermediate called 3-hydroxy-3-ethylglutaryl-CoA in a mechanism analogous to ketone body formation. nih.gov Isotope tracing could confirm this hypothesis by showing the incorporation of labeled carbons from propionyl-CoA into the this compound backbone. While commercially available stable isotope-labeled standards for related compounds like 3-hydroxy-3-methylglutaric acid-d3 exist, specific flux studies on the ethyl- form are less common. google.com
Experimental Models for Investigating this compound Metabolism
To understand the biological context of this compound, researchers utilize various experimental models. Since the compound is primarily associated with propionic acidemia (PA), models of this disease are the main platforms for investigation. mdpi.commdpi.comnih.gov
Utilization of In Vitro Cell Culture Systems for Metabolic Characterization
In vitro cell culture systems provide a controlled environment to study metabolic pathways at the cellular level. For investigating disorders where this compound is a marker, researchers use several types of cell models:
Patient-derived Fibroblasts: Skin fibroblasts cultured from patients with PA are a classic model. These cells carry the specific genetic mutations causing the enzyme deficiency and can be used to study the resulting metabolic disruptions, including the production of abnormal organic acids. tandfonline.com
Primary Hepatocytes: As the liver is a primary site of the metabolic defect in PA, primary hepatocytes from PA patients offer a highly relevant model. nih.govnih.gov These cells can recapitulate key disease features, such as the inhibition of the urea (B33335) cycle and TCA cycle, providing a platform to study the biochemical consequences of metabolite accumulation. nih.govnih.gov
Induced Pluripotent Stem Cells (iPSCs): A more advanced model involves generating iPSCs from patients and differentiating them into specific cell types, such as cardiomyocytes. mdpi.com This is particularly useful for studying organ-specific complications of the disease and allows for investigation into pathological mechanisms in cell types that are otherwise difficult to obtain. mdpi.compafoundation.com
Application of Specific Animal Models for Pathway Elucidation and Pathophysiological Research
Animal models, particularly mice, are indispensable for studying the systemic effects of metabolic disorders like PA and for testing potential therapeutic strategies. oaanews.orgnih.gov Several mouse models of PA have been developed that are crucial for research that would involve metabolites like this compound.
Knockout Models: Early models involved completely knocking out a gene essential for propionate metabolism, such as Pcca. These mice mimic the most severe form of human PA but often die within 36 hours of birth, which limits their use for long-term studies. oaanews.orgnih.govresearchgate.net
Hypomorphic Models: To overcome the neonatal lethality of full knockout models, researchers have engineered "hypomorphic" mouse models. These mice carry a mutation that results in a partially active, or "leaky," enzyme, leading to about 2% of normal enzyme activity. oaanews.orgnih.gov These mice survive into adulthood but exhibit the key biochemical signatures of PA, such as elevated levels of propionylcarnitine (B99956) and methylcitrate, making them suitable for studying disease progression and for testing therapies like gene therapy. oaanews.orgnih.govresearchgate.net
Development and Optimization of Enzyme Assays for Related Biochemical Activities
While specific assays for enzymes metabolizing this compound are not documented in the provided literature, the methods developed for the analogous compound, 3-hydroxy-3-methylglutaric acid, provide a foundational framework. These assays are designed to measure the activity of enzymes like HMG-CoA lyase in various biological samples.
Methodological Approaches for Analogous Compounds:
Spectrophotometric Assays: A common method for measuring HMG-CoA lyase activity involves a spectrophotometric assay that quantifies the amount of acetoacetate (B1235776) produced from the cleavage of HMG-CoA. revvity.com
High-Performance Liquid Chromatography (HPLC): More advanced assays utilize HPLC to separate and quantify the products of the enzymatic reaction. One such method involves incubating cell lysates, typically from fibroblasts, with a radiolabeled substrate like glutaryl-3-14C-3-hydroxy-3-methylglutaryl coenzyme A. nih.gov The radioactive product, [3-14C]acetoacetic acid, is then identified and quantified using continuous liquid scintillation counting, allowing for precise measurement of enzyme activity. nih.gov
Coupled Enzyme Assays: For diagnosing related enzyme deficiencies in the leucine (B10760876) degradation pathway, coupled enzyme assays have been developed. umich.edu These assays can simultaneously assess the function of multiple enzymes, such as 3-methylcrotonyl-CoA carboxylase, 3-methylglutaconyl-CoA hydratase, and HMG-CoA lyase, by using substrates like 3-methylcrotonyl-CoA and NaH14CO3 and analyzing the products via HPLC. umich.edu
Tandem Mass Spectrometry (MS/MS): In clinical settings, particularly for newborn screening, tandem mass spectrometry is used to detect abnormal levels of metabolites associated with these disorders. For HMG aciduria, this involves measuring elevated concentrations of specific acylcarnitines, such as C5-OH acylcarnitine, in dried blood spots. revvity.com Follow-up testing involves quantitative analysis of urinary organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. orpha.netnih.gov
Biological Samples and Kinetic Studies:
The diagnosis of HMG aciduria and the characterization of HMG-CoA lyase are typically performed using cultured skin fibroblasts or leukocytes. revvity.comnih.gov Enzyme activity assays on these cells can confirm a deficiency. For instance, a patient with HMG aciduria might show less than 5% of normal HMG-CoA lyase activity in cultured fibroblasts. umich.edu Kinetic studies on the enzyme from normal subjects have determined Km values for 3-hydroxy-3-methylglutaryl-CoA to be in the range of 14.4 to 18.8 µmol/L. nih.gov
Genetics and Molecular Biology of Enzymatic Systems Pertinent to 3 Hydroxy 3 Ethylglutaric Acid Metabolism
Identification of Gene Loci Encoding Enzymes Involved in 3-Hydroxy-3-methylglutaric Acid Formation or Degradation
The primary enzyme responsible for the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), the precursor to 3-hydroxy-3-methylglutaric acid, is 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) . rupahealth.comrevvity.com This enzyme catalyzes the cleavage of HMG-CoA into acetyl-CoA and acetoacetate (B1235776), a crucial step in both ketogenesis and the final stage of leucine (B10760876) degradation. revvity.comorpha.net
Genetic research has identified the following gene loci associated with enzymes that have HMG-CoA lyase activity:
HMGCL Gene: This is the principal gene encoding the mitochondrial HMG-CoA lyase. nih.govhrsa.gov
Location: The HMGCL gene is located on the short arm of human chromosome 1, specifically at position 1p36.11. nih.govorpha.net
Structure: The gene spans approximately 24 kilobases (kb) and consists of 9 exons. orpha.netnih.gov
Function: It provides the instructions for synthesizing the HMG-CoA lyase enzyme found in the mitochondria. nih.govrupahealth.com This mitochondrial isoform is highly expressed in the liver and plays a key role in energy metabolism by producing ketone bodies during periods of low glucose availability. revvity.comorpha.net A deficiency of this enzyme, caused by mutations in the HMGCL gene, is the direct cause of 3-hydroxy-3-methylglutaric aciduria. nih.govnih.gov The enzyme is also present in peroxisomes, encoded by the same HMGCL gene. revvity.comorpha.net
HMGCLL1 Gene: Research has identified a second gene, HMGCLL1 (3-hydroxy-3-methylglutaryl-CoA lyase-like 1), which also encodes an enzyme with HMG-CoA lyase activity. orpha.netnih.gov
Location: The HMGCLL1 gene is found on chromosome 6 at position 6p12.1. orpha.net
Structure: This gene is significantly larger than HMGCL, spanning 145 kb, though it has a similar exon/intron structure and an open reading frame of about 1000 nucleotides. orpha.net
Function: The enzyme encoded by HMGCLL1 is located in the cytosol and on the cytosolic side of the endoplasmic reticulum membrane. orpha.netnih.gov While it demonstrates lyase activity, its specific physiological role is still under investigation but appears to be distinct from the primary energy metabolism function of the mitochondrial enzyme, with notable expression in the brain and lungs. orpha.netnih.gov
The accumulation of 3-hydroxy-3-methylglutaric acid is primarily a consequence of dysfunctional mitochondrial HMG-CoA lyase due to mutations in the HMGCL gene.
Comparative Biochemistry and Evolutionary Perspectives on 3 Hydroxy 3 Ethylglutaric Acid Metabolism
Analogous Metabolic Pathways in Diverse Biological Systems (e.g., microbial, plant, other mammalian species)
The metabolism of 3-Hydroxy-3-methylglutaric acid (HMG) is a crucial intersection of amino acid catabolism and ketone body synthesis in mammals. revvity.combabysfirsttest.org However, analogous pathways and related enzymatic functions can be observed across a wide spectrum of life, from bacteria and plants to various mammalian species, highlighting the evolutionary conservation and adaptation of these biochemical routes.
In humans, 3-Hydroxy-3-methylglutaric acid is an intermediate in the degradation of the branched-chain amino acid leucine (B10760876). rupahealth.comumich.edu The final step of this pathway is catalyzed by the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, which cleaves HMG-CoA into acetyl-CoA and the ketone body acetoacetate (B1235776). revvity.com A deficiency in this enzyme leads to the accumulation of HMG and other upstream metabolites, resulting in the rare autosomal recessive disorder known as 3-hydroxy-3-methylglutaric aciduria. nih.govspandidos-publications.com
Microbial Metabolism: Certain bacteria, such as those from the Pseudomonadaceae family, can utilize 3-hydroxy-3-methylglutarate as their sole carbon source. ebi.ac.uk In these organisms, the pathway is initiated by the activation of HMG to HMG-CoA. ebi.ac.uk This is in contrast to the degradative pathway in mammals. In some bacteria like Pseudomonas mevalonii, HMG-CoA lyase is part of a catabolic sequence that allows the use of mevalonic acid as a carbon source. nih.gov
Plant Metabolism: In plants, such as Arabidopsis thaliana, HMG-CoA lyase is also involved in leucine catabolism. nih.gov Plant HMG-CoA lyases are found in both mitochondria and peroxisomes. revvity.comnih.gov The peroxisomal isoform suggests a role beyond just leucine breakdown, potentially involving other metabolic processes within this organelle. revvity.com Interestingly, plant HMG-CoA lyases possess a specific N-terminal extension that is absent in their bacterial and eukaryotic counterparts, which may play a regulatory role. nih.gov 3-Hydroxy-3-methylglutaric acid itself has been identified as a plant metabolite in species like Crotalaria dura. mdpi.com
Other Mammalian Species: The fundamental pathway of leucine degradation and ketogenesis involving HMG-CoA lyase is conserved across mammals. Studies in rats have been instrumental in understanding the pathophysiology of 3-hydroxy-3-methylglutaric aciduria, showing that the accumulation of HMG can lead to oxidative stress and bioenergetic dysfunction in the brain. nih.gov A case of olivopontocerebellar degeneration associated with 3-hydroxy-3-methylglutaric aciduria has also been documented in a domestic shorthair cat, indicating that similar metabolic disruptions can lead to neurological consequences in other mammals. nih.gov
Below is an interactive data table summarizing analogous metabolic pathways.
| Organism/System | Pathway Name | Key Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |
| Humans | Leucine Catabolism / Ketogenesis | 3-Hydroxy-3-methylglutaryl-CoA lyase | 3-Hydroxy-3-methylglutaryl-CoA | Acetyl-CoA, Acetoacetate | Mitochondria, Peroxisomes revvity.com |
| Bacteria (Pseudomonas) | HMG Utilization | HMG-CoA Synthetase, HMG-CoA lyase | 3-Hydroxy-3-methylglutarate | Acetate (B1210297), Acetoacetate | Cytoplasm |
| Plants (A. thaliana) | Leucine Catabolism | 3-Hydroxy-3-methylglutaryl-CoA lyase | 3-Hydroxy-3-methylglutaryl-CoA | Acetyl-CoA, Acetoacetate | Mitochondria, Peroxisomes nih.gov |
| Rats | Leucine Catabolism / Ketogenesis | 3-Hydroxy-3-methylglutaryl-CoA lyase | 3-Hydroxy-3-methylglutaryl-CoA | Acetyl-CoA, Acetoacetate | Mitochondria |
| Domestic Cat | Leucine Catabolism / Ketogenesis | 3-Hydroxy-3-methylglutaryl-CoA lyase | 3-Hydroxy-3-methylglutaryl-CoA | Acetyl-CoA, Acetoacetate | Mitochondria |
Comparative Enzymology and Structural Biology of Enzymes Catalyzing Related Reactions Across Species
The enzymes involved in the metabolism of HMG and related compounds, particularly HMG-CoA lyase, exhibit interesting structural and functional conservation and divergence across different species.
HMG-CoA Lyase: Human mitochondrial HMG-CoA lyase is a well-characterized enzyme. revvity.com Structurally, it belongs to the (βα)8-barrel fold superfamily of enzymes. nih.gov In vertebrates and plants, multiple isoenzymes of HMG-CoA lyase exist, located in different cellular compartments like the mitochondria, cytosol, and peroxisomes, suggesting diverse regulatory mechanisms for ketone body synthesis and amino acid catabolism.
A comparison between human and plant HMG-CoA lyases reveals significant similarities in their core catalytic domain. However, the plant enzyme from Arabidopsis thaliana has a unique N-terminal extension, termed P100, which is absent in bacterial and other eukaryotic versions. nih.gov This plant-specific domain appears to play a role in inactivating the enzyme, possibly to prevent cytotoxic effects during its transit to mitochondria or peroxisomes. nih.gov
Bacterial HMG-CoA lyases, such as the one from Pseudomonas mevalonii, share the core catalytic fold but function in a catabolic pathway for mevalonate (B85504), a compound central to isoprenoid biosynthesis in many organisms. nih.gov
The following interactive data table provides a comparative overview of the enzymology and structural biology of HMG-CoA lyase and a related enzyme.
| Enzyme | Species | Organism Type | Structure | Key Features |
| 3-Hydroxy-3-methylglutaryl-CoA lyase | Homo sapiens | Mammal | (βα)8-barrel fold nih.gov | Mitochondrial and peroxisomal isoforms exist. Crucial for ketogenesis and leucine catabolism. revvity.com |
| 3-Hydroxy-3-methylglutaryl-CoA lyase | Arabidopsis thaliana | Plant | (βα)8-barrel fold with a unique N-terminal P100 domain nih.gov | The P100 domain may regulate enzyme activity. nih.gov |
| 3-Hydroxy-3-methylglutaryl-CoA lyase | Pseudomonas mevalonii | Bacterium | (βα)8-barrel fold nih.gov | Involved in mevalonate catabolism. nih.gov |
| Isobutyryl-CoA dehydrogenase | Homo sapiens | Mammal | Homotetramer with α-helical and β-strand domains | Involved in valine catabolism; substrate specificity determined by the shape of the binding cavity. |
Future Research Directions and Unexplored Avenues for 3 Hydroxy 3 Ethylglutaric Acid
Identified Gaps in Current Understanding of 3-Hydroxy-3-methylglutaric Acid Metabolism and its Biological Roles
A primary area of uncertainty lies in the complete elucidation of the neuropathophysiological mechanisms associated with 3-hydroxy-3-methylglutaric aciduria (3-HMG aciduria), a rare inherited metabolic disorder caused by the deficiency of 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase). revvity.comnih.govmonarchinitiative.org This condition leads to the accumulation of HMG and other organic acids in the brain and other tissues. mdpi.comorpha.net While studies have demonstrated that HMG can induce oxidative stress, disrupt brain bioenergetics, and affect mitochondrial dynamics, the precise molecular targets and the full cascade of events leading to neurological damage are not fully understood. mdpi.comresearchgate.net
Current knowledge points to HMG's role in inhibiting enzymes related to energy metabolism and antioxidant defense. mdpi.com For instance, in neonatal rats, HMG administration has been shown to decrease the activity of several enzymes, including succinate (B1194679) dehydrogenase and components of the mitochondrial respiratory chain in the cerebral cortex and striatum. mdpi.com However, the exact mechanisms of this inhibition, whether through direct binding, oxidative damage, or other means, require further investigation. mdpi.com
Furthermore, the full spectrum of the biological roles of HMG outside of its established metabolic pathways is largely unknown. nih.govcymitquimica.com While it is recognized as a precursor in the synthesis of mevalonate (B85504), a key component for cholesterol and isoprenoid production, its potential as a signaling molecule or its interaction with other metabolic networks remains a significant gap in our understanding. cymitquimica.com The observation that slight elevations of HMG might be linked to gastrointestinal yeast overgrowth or coenzyme Q10 deficiency suggests broader physiological implications that warrant deeper exploration. healthmatters.io
Emerging Methodologies for High-Throughput and Spatially Resolved Metabolic Profiling
Advances in analytical techniques offer powerful tools to address the existing knowledge gaps. High-throughput metabolic profiling methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for the comprehensive analysis of organic acids like HMG in biological fluids. hhu.denih.govcreative-proteomics.comacs.org These technologies allow for the simultaneous quantification of a wide range of metabolites, providing a detailed snapshot of the metabolic state and enabling the identification of novel biomarkers. nih.govcreative-proteomics.com The development of rapid microbore metabolic profiling combined with mass spectrometry (RAMMP/MS) further enhances throughput and sensitivity, making large-scale studies more feasible. acs.org
A particularly promising emerging methodology is spatially resolved metabolomics , which combines mass spectrometry imaging (MSI) with metabolomics to map the spatial distribution of small molecules directly in tissue sections. tandfonline.comspatial-omicslab.comnih.gov This technique can provide invaluable insights into the localized accumulation of HMG within specific brain regions or cell types, correlating its presence with pathological changes. nih.govpnas.org By visualizing the distribution of HMG and related metabolites in their native environment, researchers can better understand the site-specific toxic effects and the metabolic reprogramming that occurs in conditions like 3-HMG aciduria. tandfonline.compnas.org Techniques such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) are particularly well-suited for analyzing small polar molecules like HMG in complex biological tissues. nih.gov
The integration of these advanced profiling techniques can generate large, complex datasets. The application of sophisticated bioinformatic analyses to this data will be essential for identifying patterns, constructing metabolic networks, and ultimately understanding the systemic impact of altered HMG metabolism. uam.es
Potential for Elucidating Novel Biochemical Mechanisms Involving 3-Hydroxy-3-methylglutaric Acid
Future research holds significant potential for uncovering novel biochemical mechanisms involving HMG. A key area of investigation is the direct interaction of HMG with cellular proteins and enzymes. Identifying the specific molecular targets of HMG could explain its wide-ranging effects on cellular function. This could involve studies to determine if HMG directly binds to and inhibits enzymes in energy metabolism and antioxidant pathways, as has been suggested. mdpi.com
The accumulation of HMG is known to cause oxidative damage to lipids and proteins. researchgate.net Further research is needed to delineate the specific pathways of reactive oxygen species (ROS) generation induced by HMG and to identify the downstream consequences of this oxidative stress on cellular signaling and function. Understanding how HMG disrupts the balance of the cellular redox state is critical to comprehending its toxicity. mdpi.com
Moreover, the link between HMG and mitochondrial dysfunction presents another avenue for exploration. mdpi.com Research has indicated that HMG can lead to mitochondrial fission, a process that divides mitochondria. mdpi.com Investigating the long-term consequences of this altered mitochondrial dynamic on neuronal health and survival could reveal new aspects of the neuropathology of 3-HMG aciduria.
Finally, exploring the metabolic fate of HMG beyond its known pathways could reveal novel catabolic or signaling functions. The formation of 3-methylglutaric acid from the leucine (B10760876) catabolic pathway intermediate, 3-methylglutaconyl CoA, suggests the existence of side reactions. nih.gov Investigating similar alternative pathways for HMG could provide a more complete picture of its metabolism and biological roles.
Q & A
Q. What are the established synthetic pathways for 3-Hydroxy-3-ethylglutaric acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves aldol condensation or enzymatic routes. For chemical synthesis, ethyl acetoacetate and ethyl acrylate can undergo base-catalyzed condensation, followed by hydrolysis and decarboxylation. Reaction pH (8–10) and temperature (60–80°C) critically affect intermediate stability. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Enzymatic methods using β-ketoacyl-CoA synthases may improve stereoselectivity .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8–10 | Prevents side reactions |
| Temperature | 60–80°C | Accelerates kinetics |
| Catalyst (e.g., NaOH) | 0.1–0.5 M | Enhances condensation |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (EN 374 standard) and safety goggles (EN 166) to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O, 400 MHz) identifies hydroxyl and ethyl groups: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1 ppm (hydroxyl proton). ¹³C NMR confirms carboxylic carbons at δ 170–180 ppm .
- FT-IR : Peaks at 2500–3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ ion at m/z 175.1) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzymatic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with β-hydroxyacyl-CoA dehydrogenases. Focus on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr158, Glu170) .
- MD Simulations : GROMACS simulations (pH 7.4, 310 K) assess conformational stability in aqueous environments. Analyze RMSD (<2 Å indicates stable binding) .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level calculates charge distribution and pKa (predicted ~3.5 for carboxylic groups) .
Q. What strategies resolve contradictions in reported metabolic roles of this compound in mitochondrial β-oxidation disorders?
- Methodological Answer :
- Biomarker Validation : Compare urinary levels via LC-MS/MS in patient cohorts (n ≥ 30) and controls. Normalize to creatinine and use ROC curves to assess diagnostic accuracy .
- Isotope Tracing : Administer ¹³C-labeled substrate to cell cultures (e.g., HepG2) and track incorporation into acyl-CoA intermediates via GC-MS. Discrepancies may arise from enzyme isoforms (e.g., HMGCS2 vs. HMGCL) .
- Pathway Analysis : Use KEGG or Reactome to map interactions. Conflicting data often stem from tissue-specific expression (e.g., hepatic vs. neuronal) .
Q. How do structural analogs (e.g., 3-Hydroxy-3-methylglutaric acid) inform the design of inhibitors targeting this compound-associated enzymes?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied alkyl chains (methyl, ethyl, propyl) and assay inhibitory potency against HMG-CoA lyase. IC₅₀ values correlate with chain length (ethyl > methyl due to hydrophobic pocket fit) .
- Crystallography : Resolve enzyme-ligand structures (2.0 Å resolution) to identify binding motifs. Ethyl groups may induce steric hindrance, reducing substrate affinity .
- Kinetic Analysis : Measure Kₘ and Vₘₐₓ via Lineweaver-Burk plots. Competitive inhibition is indicated by unchanged Vₘₐₓ and increased Kₘ .
Methodological Notes
- Data Presentation : Use scatter plots (e.g., yield vs. pH) and heatmaps (e.g., enzyme inhibition) to highlight trends. Include error bars (SEM) and p-values (ANOVA) .
- Contradiction Management : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) and apply meta-analysis (e.g., random-effects model) to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
